3-Chloro-4-methyl-N-propylaniline hydrochloride
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Overview
Description
3-Chloro-4-methyl-N-propylaniline hydrochloride is an organic compound with the molecular formula C10H14ClN and a molecular weight of 183.68 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is a derivative of aniline, featuring a chloro and methyl group on the benzene ring, along with a propyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-N-propylaniline hydrochloride typically involves the reaction of 3-chloro-4-methylaniline with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-N-propylaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a more oxidized product.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to a more reduced product.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro compound, while reduction could produce an amine derivative .
Scientific Research Applications
3-Chloro-4-methyl-N-propylaniline hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and protein binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-Chloro-4-methyl-N-propylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. detailed studies on its exact mechanism of action are limited .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methyl-N-propylaniline hydrochloride: This compound has a similar structure but with the positions of the chloro and methyl groups reversed.
3-Chloro-4-methyl-N-propylaniline: The non-hydrochloride form of the compound, which lacks the hydrochloride salt component.
Uniqueness
3-Chloro-4-methyl-N-propylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research applications .
Properties
IUPAC Name |
3-chloro-4-methyl-N-propylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-3-6-12-9-5-4-8(2)10(11)7-9;/h4-5,7,12H,3,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNXQCITIGMXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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